Setin-1

Epigenetics Lysine Methyltransferase Chemical Probe

Researchers studying SETD7/G9a biology often face a scarcity of well-characterized, potent dual inhibitors. Setin-1 directly addresses this gap as the most potent SETD7 inhibitor in its series with confirmed G9a co-inhibition, offering a unique chemical probe for epigenetic target validation. • Dual KMTase inhibition: Disrupts both SETD7 and G9a activity, enabling cross-talk studies in histone methylation pathways. • Chemical probe optimization: 'Biased-privileged' scaffold serves as a validated starting point for medicinal chemistry SAR programs. • Orthogonal tool: Distinct from peptide-based SET-PP2A disruptors, providing negative control capability for PP2A reactivation studies.

Molecular Formula C29H21F3N2O2
Molecular Weight 486.5 g/mol
Cat. No. B15294011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetin-1
Molecular FormulaC29H21F3N2O2
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CC3=C(C=CC=C32)C4=CC=C(C=C4)C(F)(F)F)CNC5=CC=CC(=C5)C(=O)O
InChIInChI=1S/C29H21F3N2O2/c30-29(31,32)22-12-10-20(11-13-22)25-8-3-9-27-26(25)14-15-34(27)24-7-1-4-19(16-24)18-33-23-6-2-5-21(17-23)28(35)36/h1-17,33H,18H2,(H,35,36)
InChIKeyXPJOGIGKCTXMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Setin-1: Selective SETD7/KMTase Inhibitor


Setin-1 is a small-molecule inhibitor developed using a 'biased-privileged' scaffold strategy, targeting the lysine methyltransferase (KMTase) SETD7 (also known as Set7/9) [1]. It is characterized as the most potent SETD7 inhibitor reported within its original development series and demonstrates dual inhibition of the related KMTase G9a [1]. As a chemical probe, Setin-1 serves as a valuable starting point for investigating KMTase biology and designing drug-like KMTase inhibitors [1].

Study fit SETD7 and G9a KMTase inhibitor probe for histone methylation studies
Selection context Reported lead inhibitor in development series; dual KMTase activity profile
Use context Epigenetic chemical probe; pathway investigation, not a therapeutic agent

Setin-1 vs. Peptide SET Antagonists and KMTase Inhibitors


Setin-1 occupies a unique chemical and biological niche distinct from common alternatives. It is an organic small molecule specifically designed to inhibit the catalytic activity of SETD7 and G9a KMTases [1]. This fundamentally differs from peptide-based SET antagonists (e.g., OP449, COG112) that disrupt the protein-protein interaction (PPI) between the oncoprotein SET and the phosphatase PP2A [2]. These two classes target entirely different proteins (SETD7/G9a vs. SET/PP2A) and biological pathways (histone methylation vs. serine/threonine dephosphorylation). Therefore, Setin-1 cannot be functionally substituted by peptide SET-PP2A disruptors for epigenetic probe studies. While Setin-1 shares the SETD7 target with other small-molecule KMTase inhibitors like (R)-PFI-2, its distinct chemical scaffold and dual G9a inhibitory activity preclude assuming identical selectivity profiles or off-target effects without direct comparative data [1].

Target mismatch with peptide SET antagonists
Setin-1 inhibits SETD7/G9a methyltransferases; OP449 and analogs disrupt SET-PP2A protein interaction. Different pathways preclude functional substitution.
Selectivity profile may differ from (R)-PFI-2
Both target SETD7, but Setin-1's dual G9a inhibition and distinct scaffold can shift selectivity and off-target context. Direct comparative data not available.
Peptide vs. small-molecule class constraints
Peptidic tools often differ in cell permeability and metabolic stability. Small-molecule probe advantages may not transfer to peptide-based experimental designs.

Setin-1 Performance vs. Alternative KMTase Probes


Potency and Selectivity vs. (R)-PFI-2 in SETD7 Inhibition

Setin-1 was developed as the most potent SETD7 inhibitor in its 'biased-privileged' series, with functional activity confirmed through reduction of H3K4me1 methylation levels in cells. In contrast, (R)-PFI-2, a widely used and highly optimized SETD7 chemical probe, exhibits an IC50 of 2 nM and is documented to have >1000-fold selectivity over other methyltransferases and non-epigenetic targets [2]. A direct head-to-head comparison of these two compounds has not been published. Consequently, any procurement decision based on superior potency or selectivity must rely on cross-study comparable data, noting that (R)-PFI-2 has a more extensively characterized selectivity profile in the public domain.

Potency & Selectivity vs. (R)-PFI-2
Data to verify
Setin-1: most potent in series (exact IC50 not reported)
(R)-PFI-2: IC50 2 nM, >1000-fold selectivity
Verify Setin-1 IC50 and selectivity panel; cross-study comparison may differ significantly.
No published head-to-head data; inquire with supplier.
Epigenetics Lysine Methyltransferase Chemical Probe

Dual KMTase Activity vs. Peptide SET-PP2A Antagonists

Setin-1 is a small molecule that directly inhibits the catalytic activity of the lysine methyltransferases SETD7 and G9a [1]. This mechanism is orthogonal to that of peptide-based SET antagonists like OP449 and COG112, which are designed to bind the SET oncoprotein and prevent it from interacting with and inhibiting the phosphatase PP2A [2]. Consequently, these compounds modulate completely different cellular pathways. Setin-1 affects histone methylation patterns, while OP449 restores PP2A tumor suppressor activity, leading to dephosphorylation of targets like AKT and BCR-ABL [2].

Dual KMTase Activity vs. SET-PP2A Antagonists
Class-level inference
Setin-1: direct catalytic inhibition of SETD7 and G9a
OP449: disruption of SET-PP2A protein interaction
Orthogonal mechanisms; select based on pathway (histone methylation vs. phosphatase signaling).
Cannot substitute one for the other in epigenetic probe studies.
Target Selectivity Mechanism of Action Chemical Biology

Small-Molecule Scaffold vs. Peptidic SET Inhibitors

Setin-1 (C29H21F3N2O2, MW: 486.48 g/mol) is a non-peptidic organic small molecule developed from a 'biased-privileged' scaffold for KMTase inhibition [1]. This contrasts with SET-PP2A antagonists like OP449, which are cell-penetrating peptides or peptidomimetics [2]. Small molecules like Setin-1 generally offer advantages in terms of potential for oral bioavailability, metabolic stability, and cost-effective large-scale synthesis compared to peptide-based therapeutics. While Setin-1 is a probe compound, its chemical class provides a more traditional medicinal chemistry starting point for hit-to-lead optimization campaigns.

Small-Molecule Scaffold vs. Peptidic Inhibitors
Class-level inference
Setin-1: non-peptidic organic molecule (MW 486.48)
OP449: cell-penetrating peptide/peptidomimetic
Small-molecule scaffold supports medicinal chemistry optimization and probe development.
Qualitative class difference; drug-like properties may aid hit-to-lead campaigns.
Medicinal Chemistry Drug Discovery Scaffold Optimization

Setin-1 Applications in Epigenetic Research


Chemical Probe for SETD7 and G9a KMTase Biology

Setin-1 is optimally employed as a chemical probe to study the functional roles of SETD7 and G9a in cellular models. Its dual inhibitory activity allows researchers to investigate the phenotypic consequences of simultaneously blocking both histone methyltransferases [1]. This is particularly useful in academic and pharmaceutical settings aiming to validate these enzymes as therapeutic targets in cancer or other diseases where epigenetic dysregulation is implicated.

Hit-to-Lead Optimization for KMTase Therapeutics

Given its drug-like small-molecule structure, Setin-1 serves as a starting scaffold for medicinal chemistry programs focused on developing more potent, selective, and bioavailable KMTase inhibitors [1]. The 'biased-privileged' core can be systematically modified to generate structure-activity relationship (SAR) data, guiding the optimization of lead compounds with improved drug-like properties [1].

Orthogonal Tool for PP2A Signaling Studies

In studies of the SET oncoprotein and PP2A phosphatase pathway, Setin-1 can serve as a valuable orthogonal tool. While peptide antagonists like OP449 directly disrupt the SET-PP2A protein-protein interaction, Setin-1 does not affect this complex. Its use as a negative control or in parallel studies can help deconvolute whether observed phenotypic effects are specific to PP2A reactivation or potentially involve cross-talk with histone methylation pathways modulated by SETD7/G9a [1].

Application
Selection Property
Validation Focus
SETD7/G9a pathway probe
Dual KMTase inhibition profile
Histone methylation endpoint monitoring
Medicinal chemistry optimization
Drug-like small-molecule scaffold
SAR and selectivity profiling
PP2A signaling orthogonal control
No SET-PP2A interaction
Pathway deconvolution (methylation vs. phosphatase)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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